1-(4-benzylpiperidin-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
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Overview
Description
1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a benzyl group, a fluorophenyl group, and an imidazotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Synthesis of the Imidazotriazole Moiety: The imidazotriazole ring is formed through a multi-step process involving the cyclization of suitable intermediates.
Coupling Reactions: The final compound is obtained by coupling the piperidine derivative with the imidazotriazole derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazotriazole ring or the carbonyl group.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-CHLOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
- 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Uniqueness
The uniqueness of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its specific structural features, such as the presence of a fluorophenyl group and an imidazotriazole moiety, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H26FN5OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H26FN5OS/c25-20-6-8-21(9-7-20)29-14-15-30-23(29)26-27-24(30)32-17-22(31)28-12-10-19(11-13-28)16-18-4-2-1-3-5-18/h1-9,19H,10-17H2 |
InChI Key |
QJOZPBMPCWFNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
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